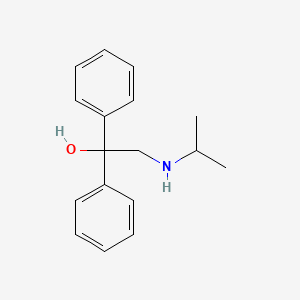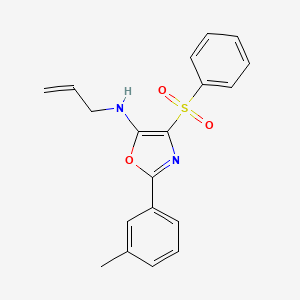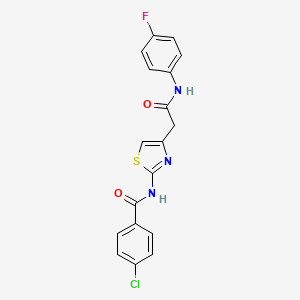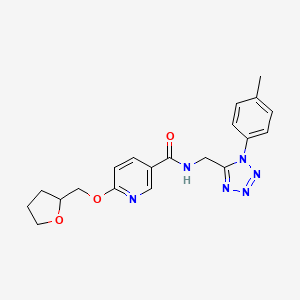
2-(Isopropylamino)-1,1-diphényl-1-éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Isopropylamino)-1,1-diphenyl-1-ethanol” is a complex organic compound. It contains an isopropylamino group, two phenyl groups, and an ethanol group . The isopropylamino group is a common component in many drugs and can potentially contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The isopropylamino group would likely introduce a degree of polarity to the molecule, while the phenyl groups could contribute to its overall stability .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the isopropylamino and phenyl groups. For example, the isopropylamino group could potentially undergo reactions typical of amines, such as protonation, alkylation, and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the isopropylamino group could potentially increase its solubility in polar solvents .
Applications De Recherche Scientifique
- Des chercheurs ont exploré les dérivés d'IPADE comme candidats médicaments potentiels. Ces dérivés présentent des activités biologiques prometteuses, notamment des effets antiviraux, antibactériens et anticancéreux .
- Ces catalyseurs peuvent promouvoir des réactions énantiosélectives, telles que l'hydrogénation asymétrique ou les additions de Michael .
- Des chercheurs ont exploré leur utilisation dans les diodes électroluminescentes organiques (OLED), les capteurs et les dispositifs photovoltaïques .
- Ces matériaux peuvent être utilisés pour la libération de médicaments, le génie tissulaire et la modification de surface en raison de leur biocompatibilité et de leurs propriétés réglables .
- Leurs groupes fonctionnels peuvent chélatés des ions métalliques, aidant à la purification des eaux usées et au nettoyage environnemental .
Synthèse organique et chimie médicinale
Catalyse et synthèse asymétrique
Photophysique et optoélectronique
Science des matériaux et nanotechnologie
Réhabilitation environnementale
Chimie supramoléculaire et interactions hôte-invité
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is the β adrenoceptor . This compound is a non-selective β adrenoceptor agonist . The β adrenoceptors play a crucial role in various physiological processes, including heart rate regulation and bronchodilation .
Mode of Action
2-(Isopropylamino)-1,1-diphenyl-1-ethanol interacts with its targets, the β adrenoceptors, by binding to them and activating them . This activation leads to a series of intracellular events, resulting in increased heart rate and bronchodilation .
Biochemical Pathways
The activation of β adrenoceptors by 2-(Isopropylamino)-1,1-diphenyl-1-ethanol affects several biochemical pathways. These include the adenylyl cyclase pathway, which leads to an increase in cyclic AMP levels in the cell, promoting protein kinase A activity . This can lead to various downstream effects, including increased heart rate and bronchodilation .
Pharmacokinetics
The pharmacokinetics of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed when given orally . The compound binds extensively to plasma albumin, and its clearance is increased at doses greater than 600mg due to an increase in the unbound fraction of the drug . It is metabolized to glucuronide conjugate metabolites that are excreted in the urine .
Result of Action
The molecular and cellular effects of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol’s action include increased heart rate and bronchodilation . These effects are the result of the activation of β adrenoceptors and the subsequent increase in cyclic AMP levels and protein kinase A activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. For instance, factors that affect the body’s absorption, distribution, metabolism, and excretion of the compound can impact its bioavailability and therapeutic effect . These factors can include diet, physical activity, exposure to pollutants, and stress .
Propriétés
IUPAC Name |
1,1-diphenyl-2-(propan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(2)18-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18-19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYHGOULWNYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2585931.png)

![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)
![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2585938.png)

![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2585942.png)
![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)
![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)

